2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
Description
2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted aromatic ring and an ethylamine side chain containing a 5-methylthiophen-2-yl moiety. Benzamides are widely explored for their pharmacological and pesticidal properties, with structural variations influencing target selectivity, pharmacokinetics, and metabolic stability .
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-9-15(23-11)14(22-4)10-18-17(19)16-12(20-2)6-5-7-13(16)21-3/h5-9,14H,10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQJRTVIARYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=C(C=CC=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy groups through methylation reactions. The thiophene moiety can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the benzamide core would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying interactions with biological macromolecules.
Medicine: It could be investigated for potential pharmacological activities.
Industry: Its unique properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its methoxy and thiophene groups. These interactions could modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Pharmacological Profiles
Key Compounds:
2,6-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide (33c) Molecular Weight: 404.1/406.1 (LC–MS) . Substituents: 2,6-Dimethoxy benzamide core with a trifluoroethyl group. Activity: Exhibits kinase inhibitory properties, specifically targeting salt-inducible kinases (SIKs). Synthesis: Achieved via coupling of carboxylic acid 32 with 2,2,2-trifluoroethylamine (76% yield) .
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Substituents: 3,5-Dimethoxy benzamide with a dichlorobenzothiazole group. Properties: Notable for high molecular weight and retention time in chromatographic analysis, suggesting strong hydrophobic interactions . Applications: Isolated from P.
Thiophene-Containing Benzamides ()
- Examples :
- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
- 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Substituents: Thiophene or thiazole rings linked via thioether or methylthio groups. Activity: These compounds are patented for treating cancer, viral infections, and thrombosis, highlighting the therapeutic relevance of thiophene moieties in enhancing target binding .
Comparative Analysis:
The target compound’s 5-methylthiophen-2-yl group distinguishes it from trifluoroethyl (33c) and dichlorobenzothiazole derivatives. Thiophene rings are known to improve metabolic stability and receptor affinity compared to purely aromatic or aliphatic substituents . However, the trifluoroethyl group in 33c may confer superior pharmacokinetic properties due to increased lipophilicity .
Molecular Weight and Bioavailability
Higher molecular weight compounds (e.g., dichlorobenzothiazole derivative) may face bioavailability challenges, whereas mid-weight analogues like 33c and thiophene derivatives strike a balance between activity and pharmacokinetics .
Biological Activity
2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural components include:
- Dimethoxy groups : Contributing to its lipophilicity and potential interactions with biological targets.
- Benzamide moiety : Known for various pharmacological activities.
- Methylthiophene side chain : Enhancing the compound's biological profile.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Chemical Formula | |
| IUPAC Name | This compound |
| Molecular Weight | 345.44 g/mol |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown that:
- Mechanism of Action : The compound may inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis, leading to bacteriostatic effects against various strains of bacteria.
- Efficacy : Preliminary investigations suggest effective activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis:
- Inhibition Studies : In vitro assays demonstrate that derivatives of this compound can reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli .
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds:
- Cell Line Studies : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 µM to 5.3 µM .
Table 2: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of methoxy-substituted benzamides, derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 8 µM for certain derivatives, indicating strong bactericidal potential.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of methoxy-benzamides revealed that these compounds significantly inhibited COX-1 and COX-2 enzymes in vitro. This inhibition correlated with reduced levels of prostaglandins in treated macrophage cell lines.
Q & A
Q. What are the optimal synthetic routes for 2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Thiophene Core Formation : Alkylation of 5-methylthiophene derivatives using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Benzamide Coupling : Reaction of 2,6-dimethoxybenzoic acid with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine via carbodiimide-mediated amidation (e.g., DCC or EDC) .
- Purification : Column chromatography or preparative HPLC to isolate the product (>95% purity) .
Key Considerations : Optimize reaction time and solvent polarity (e.g., DMF vs. THF) to minimize side products like unreacted amines or ester intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm), thiophene aromatic protons (δ ~6.5–7.2 ppm), and confirm amide bond formation (NH resonance at δ ~8.5 ppm) .
- HPLC-MS : Validate molecular weight (calc. 375.44 g/mol) and monitor purity using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Confirm carbonyl stretching (C=O at ~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity?
- Methodological Answer :
- QSAR Studies : Replace methoxy groups with ethoxy or halogen substituents to assess changes in lipophilicity (logP) and electrostatic potential. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cytochrome P450 or kinase enzymes .
- Biological Assays : Compare IC₅₀ values in antimicrobial (e.g., Staphylococcus aureus) or anticancer (e.g., MCF-7 cell line) assays. For example, thiophene analogs in showed 40–60% inhibition of bacterial growth at 50 μM .
Contradiction Note : Fluorinated analogs (e.g., 2,6-difluoro derivatives) may exhibit higher activity but reduced solubility, complicating dose-response interpretations .
Q. What computational methods are used to predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key binding residues .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (thiophene ring) to prioritize analogs .
- ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time. For example, reports IC₅₀ variability (±15%) for thiophene derivatives due to DMSO concentration differences .
- Structural Validation : Cross-check purity and stereochemistry (e.g., X-ray crystallography using SHELXL ) to rule out degradation products or enantiomeric impurities .
Q. What are the challenges in crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (e.g., dichloromethane/hexane) to obtain single crystals. Non-planar dihedral angles (e.g., 45–60° between benzamide and thiophene rings) may complicate packing .
- Refinement : SHELXL-2018 resolves disorder in methoxy groups via restrained refinement. Twinning or low-resolution data (<1.0 Å) require iterative SHELXE runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
